molecular formula C15H11BrN2O B2713878 6-Bromo-2-p-tolyl-imidazo[1,2-a]pyridine-3-carboxaldehyde CAS No. 820245-77-0

6-Bromo-2-p-tolyl-imidazo[1,2-a]pyridine-3-carboxaldehyde

Cat. No.: B2713878
CAS No.: 820245-77-0
M. Wt: 315.17
InChI Key: DGKFIYZWANAHPR-UHFFFAOYSA-N
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Description

6-Bromo-2-p-tolyl-imidazo[1,2-a]pyridine-3-carboxaldehyde is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a bromine atom at position 6, a p-tolyl (4-methylphenyl) group at position 2, and a carboxaldehyde moiety at position 2. Its molecular formula is C₁₅H₁₁BrN₂O, with a molar mass of 315.17 g/mol (inferred from structural analogs in and ). The aldehyde group at position 3 is highly reactive, enabling its use in further synthetic modifications, such as condensation reactions to form Schiff bases or conversion into carboxylic acids via oxidation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c1-10-2-4-11(5-3-10)15-13(9-19)18-8-12(16)6-7-14(18)17-15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKFIYZWANAHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Bromo-2-p-tolyl-imidazo[1,2-a]pyridine-3-carboxaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with p-tolualdehyde, followed by bromination at the 6th position. The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

6-Bromo-2-p-tolyl-imidazo[1,2-a]pyridine-3-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol.

Scientific Research Applications

Antimycobacterial Activity

Recent studies have demonstrated that imidazo[1,2-a]pyridine derivatives, including 6-bromo-2-p-tolyl-imidazo[1,2-a]pyridine-3-carboxaldehyde, exhibit potent activity against Mycobacterium tuberculosis (Mtb), particularly multidrug-resistant strains. Research indicates that modifications at the C6 position of the imidazo[1,2-a]pyridine ring significantly enhance antimycobacterial potency. For instance, compounds with a MIC (Minimum Inhibitory Concentration) as low as 0.006 μM against Mtb have been reported .

Cancer Research

The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit cell viability in various cancer cell lines, including HeLa and MCF-7 cells. The cytotoxic effects were assessed using the PrestoBlue® assay, revealing IC50 values indicating significant cytotoxicity at concentrations below 150 μM for several derivatives .

Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the efficacy of imidazo[1,2-a]pyridine derivatives. For example, modifications at specific positions on the imidazo ring were correlated with enhanced biological activity against both Mtb and cancer cell lines. These findings provide valuable insights into designing more effective therapeutic agents .

Case Studies and Research Findings

Study Focus Key Findings
Study 1Antimycobacterial ActivityCompounds showed MIC values as low as 0.006 μM against Mtb strains .
Study 2Cytotoxicity in Cancer CellsSignificant cytotoxic effects were observed in HeLa cells with IC50 < 150 μM for several analogs .
Study 3SAR AnalysisIdentified optimal substituents at C6 position leading to improved activity against Mtb and cancer cells .

Mechanism of Action

The mechanism of action of 6-Bromo-2-p-tolyl-imidazo[1,2-a]pyridine-3-carboxaldehyde involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound’s bromine atom and aldehyde group play crucial roles in its binding affinity and specificity. Additionally, the p-tolyl group contributes to the compound’s overall hydrophobicity, enhancing its interaction with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Substituent Variations at Position 2

The aryl group at position 2 significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 2 Molecular Formula CAS Number Key Properties/Applications
6-Bromo-2-p-tolyl-imidazo[1,2-a]pyridine-3-carboxaldehyde 4-Methylphenyl (p-tolyl) C₁₅H₁₁BrN₂O Not available Enhanced lipophilicity due to methyl group
6-Bromo-2-phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde (PI-22271) Phenyl C₁₄H₉BrN₂O Not available Simpler structure; used in medicinal chemistry
6-Bromo-2-(3-methoxyphenyl)-imidazo[1,2-a]pyridine-3-carboxaldehyde 3-Methoxyphenyl C₁₅H₁₁BrN₂O₂ 524724-77-4 Methoxy group increases polarity and hydrogen-bonding potential
Zolpaldehyde (6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-3-carboxaldehyde) 4-Methylphenyl C₁₆H₁₅N₂O 400777-11-9 Methyl at position 6 reduces electrophilicity; used in CNS drug research

Key Observations :

  • Methoxy substituents (e.g., 3-methoxyphenyl) introduce polar interactions, which may enhance binding to hydrophilic targets .

Substituent Variations at Position 6

The substituent at position 6 modulates electronic properties and reactivity:

Compound Name Substituent at Position 6 Molecular Formula CAS Number Key Properties/Applications
This compound Bromine C₁₅H₁₁BrN₂O Not available Bromine acts as a leaving group for further functionalization
2-(4-Methoxyphenyl)-6-nitro-imidazo[1,2-a]pyridine-3-carbaldehyde Nitro C₁₅H₁₁N₃O₃ CCDC 1437519 Nitro group increases electron deficiency; used in crystallography studies
6-Chloro-2-methyl-imidazo[1,2-a]pyridine-3-carboxaldehyde Chlorine C₉H₇ClN₂O Not available Chlorine offers milder leaving-group ability compared to bromine

Key Observations :

  • Bromine at position 6 enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for diversification .

Functional Group Variations at Position 3

The aldehyde at position 3 can be modified to other functional groups:

Compound Name Functional Group at Position 3 Molecular Formula CAS Number Key Properties/Applications
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid Carboxylic acid C₈H₅BrN₂O₂ Not available Increased solubility in aqueous media; potential for salt formation
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate Ester C₁₀H₉BrN₂O₂ 372198-69-1 Enhanced lipophilicity for improved bioavailability
6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile Nitrile C₈H₄BrN₃ Not available Nitrile group stabilizes via conjugation; used in heterocyclic chemistry

Key Observations :

  • Carboxylic acids and esters are common derivatives for prodrug strategies or pharmacokinetic optimization .
  • The aldehyde in the target compound offers versatility for covalent binding (e.g., as an inhibitor of serine proteases) .

Biological Activity

6-Bromo-2-p-tolyl-imidazo[1,2-a]pyridine-3-carboxaldehyde is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by a bromine atom at the 6th position and a p-tolyl group at the 2nd position, contributes to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

  • Chemical Formula : C15H11BrN2O
  • Molecular Weight : 315.17 g/mol
  • CAS Number : 725253-27-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom and the aldehyde group enhance its binding affinity to enzymes and receptors, allowing it to function as an enzyme inhibitor. This interaction can prevent normal enzymatic functions, which is crucial in various therapeutic contexts.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on breast cancer cell lines (MCF-7), demonstrating a dose-dependent reduction in cell viability. The compound's IC50 value was determined to be approximately 90.97 μg/mL, indicating potent cytotoxic activity against cancer cells while maintaining lower toxicity towards normal cells .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. It demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance, compounds derived from imidazo[1,2-a]pyridine derivatives have shown MIC values ranging between 3.12 and 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other related compounds:

Compound NameStructureKey Biological Activity
2-p-Tolyl-imidazo[1,2-a]pyridine Lacks bromine and aldehydeReduced reactivity
6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine Methyl instead of bromineVarying anticancer effects
Ethyl-6-bromo-2-(phenylthio)methyl-imidazo[1,2-a]pyridine Contains ester groupEnhanced reactivity

The presence of the bromine atom and aldehyde group in this compound distinguishes it from these compounds by imparting unique chemical reactivity and biological profiles.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Study on KRAS G12D Inhibition : A novel derivative demonstrated that imidazo[1,2-a]pyridine compounds could modulate active KRAS protein conformations, suggesting potential applications in cancer therapy targeting mutant KRAS .
  • Antibacterial Evaluation : In vitro studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit significant antibacterial activity against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Bromo-2-p-tolyl-imidazo[1,2-a]pyridine-3-carboxaldehyde?

  • Methodological Answer : The synthesis typically involves multi-step protocols. A two-step approach (e.g., coupling N-(prop-2-yn-1-yl)pyridin-2-amines with aldehydes followed by bromination) is widely used . Microwave-assisted reactions in methanol/water with trifluoroacetic acid as a catalyst can enhance efficiency, achieving yields of ~66–67% for similar imidazo derivatives . Bromination at position 6 may employ bromoacetylphenyl intermediates or electrophilic substitution under controlled conditions .

Table 1 : Comparison of Synthetic Methods

MethodYield (%)Key Reagents/ConditionsReference
Microwave-assisted66–67TFA, MeOH/H₂O, 1:2 (v/v)
Two-step coupling60–75N-(prop-2-yn-1-yl)pyridin-2-amines

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming substituent positions. For example, the aldehyde proton typically resonates at δ 9.8–10.2 ppm, while aromatic protons show coupling patterns indicative of the imidazo[1,2-a]pyridine core .
  • IR Spectroscopy : The aldehyde C=O stretch appears at ~1720–1730 cm1^{-1}, and aromatic C-Br vibrations near 600–700 cm1^{-1} .
  • X-ray Crystallography : Resolves regiochemical ambiguities, as seen in structural reports for analogous bromoimidazo compounds .

Q. How is the purity of this compound assessed in research settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard for purity checks. Elemental analysis (C, H, N) and GC/MS (for volatile byproducts) are complementary . Melting point determination (e.g., 202–207°C for related compounds) provides additional validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination, while methanol/water mixtures improve microwave-assisted cyclization .
  • Catalyst Screening : Trifluoroacetic acid (TFA) accelerates cyclization but may require neutralization post-reaction to prevent aldehyde oxidation .
  • Temperature Control : Microwave heating at 100–120°C reduces side reactions compared to conventional reflux .

Q. How can discrepancies in NMR data (e.g., unexpected coupling constants) be resolved?

  • Methodological Answer :

  • 2D NMR Techniques : HSQC and COSY experiments clarify through-space and through-bond correlations, especially for overlapping aromatic signals .
  • Computational Validation : Density functional theory (DFT) calculations predict chemical shifts, which can be cross-referenced with experimental data .
  • Crystallographic Cross-Check : X-ray structures (e.g., for 6-bromoimidazo analogs) provide definitive assignments .

Q. What strategies enable regioselective functionalization of the imidazo[1,2-a]pyridine core?

  • Methodological Answer :

  • Directing Groups : Electron-withdrawing substituents (e.g., Br at position 6) direct electrophilic attacks to position 3 or 8 .
  • Metal-Catalyzed Cross-Couplings : Suzuki-Miyaura coupling with p-tolylboronic acids achieves selective arylation at position 2 .
  • Protection/Deprotection : Temporary protection of the aldehyde group (e.g., as an acetal) prevents undesired reactivity during substitutions .

Q. What computational methods predict the compound’s stability under varying conditions?

  • Methodological Answer :

  • DFT Calculations : Model hydrolysis pathways of the aldehyde group under acidic/basic conditions .
  • Molecular Dynamics Simulations : Assess solubility in solvents like DMSO or aqueous buffers .
  • pKa Prediction Tools : Estimate protonation states of the imidazo nitrogen atoms, influencing reactivity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on bromination efficiency?

  • Methodological Answer :

  • Reagent Purity : Ensure brominating agents (e.g., NBS or Br₂) are freshly distilled to avoid diminished activity .
  • Regiochemical Confirmation : Use X-ray crystallography to verify bromine placement, as NMR alone may mislead due to similar shifts for adjacent positions .

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